molecular formula C23H38O5S B1240372 methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate CAS No. 74412-44-5

methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

Cat. No.: B1240372
CAS No.: 74412-44-5
M. Wt: 426.6 g/mol
InChI Key: MVJLKROLFXCBIB-IEYOOLRKSA-N
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Description

Methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentyl core, followed by the introduction of the hydroxyethylsulfanyl and hydroxyoctenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes. Its functional groups could interact with various biomolecules, leading to insights into its biological activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate include other cyclopentyl derivatives with similar functional groups. Examples include:

  • Cyclopentyl methyl ether
  • Cyclopentyl ethyl sulfide
  • Hydroxyoctenyl cyclopentane

Uniqueness

What sets this compound apart is its combination of functional groups and the specific configuration of its stereocenters. This unique structure may confer distinct chemical and biological properties, making it a valuable subject for further study.

Properties

CAS No.

74412-44-5

Molecular Formula

C23H38O5S

Molecular Weight

426.6 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O5S/c1-3-4-7-10-18(25)13-14-20-19(21(26)17-22(20)29-16-15-24)11-8-5-6-9-12-23(27)28-2/h5,8,13-14,18-20,22,24-25H,3-4,6-7,9-12,15-17H2,1-2H3/b8-5-,14-13+/t18-,19+,20+,22+/m0/s1

InChI Key

MVJLKROLFXCBIB-IEYOOLRKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)SCCO)O

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)SCCO)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)SCCO)O

Synonyms

11-deoxy-11alpha-(2-hydroxyethylthio)-PGE2 methyl ester
11-deoxy-11alpha-(2-hydroxyethylthio)-prostaglandin E2 methyl ester
DHET-PGE2

Origin of Product

United States

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